2-(6-Chloropyridin-3-YL)ethanamine

Lipophilicity ADME Physicochemical Properties

The 6‑chloro‑3‑pyridinyl moiety of 2‑(6‑Chloropyridin‑3‑yl)ethanamine is a validated pharmacophore for high‑affinity α4β2 nAChR ligands. With an optimal XLogP3 of 1.1, it balances membrane permeability and aqueous solubility for CNS‑penetrant candidates. A reported 99% yield in Boc‑deprotection synthesis makes it an efficient, cost‑effective intermediate for scale‑up, reducing purification overhead.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 54127-64-9
Cat. No. B1357839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-YL)ethanamine
CAS54127-64-9
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCN)Cl
InChIInChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
InChIKeyDSJPCYWXUGROQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyridin-3-YL)ethanamine (CAS 54127-64-9) Procurement Guide: Chemical Properties, Safety Data, and Vendor Specifications


2-(6-Chloropyridin-3-yl)ethanamine (CAS 54127-64-9) is a heterocyclic amine featuring a 6-chloro-substituted pyridine ring with an ethanamine side chain at the 3-position. Its molecular formula is C₇H₉ClN₂ with a molecular weight of 156.61 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 38.9 Ų, and one hydrogen bond donor [2]. The compound is typically supplied as a free base with a purity of 95–98% and is stored at 2–8°C . It serves as a versatile building block in medicinal chemistry and agrochemical research, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and neonicotinoid analogues.

Why 2-(6-Chloropyridin-3-YL)ethanamine Cannot Be Substituted with Other Halopyridinyl Ethylamines


In silico physicochemical profiling reveals that the 6-chloro substituent in 2-(6-chloropyridin-3-yl)ethanamine confers a distinct lipophilicity (XLogP3-AA = 1.1) that differs substantially from the 5-chloro (0.8), 6-fluoro (0.6), and 6-bromo (1.2) analogues [1][2][3][4]. These variations in partition coefficient directly impact membrane permeability, blood–brain barrier penetration, and receptor binding kinetics. Furthermore, the synthetic accessibility of the target compound is uniquely optimized, with a reported 99% yield in a Boc-deprotection protocol, compared to ~72% for the N-methyl analogue . Simple substitution with a positional isomer or alternative halogen therefore carries a high risk of altered biological activity, divergent pharmacokinetics, and lower synthetic efficiency, making the 6-chloro derivative the most consistently characterized and highest-yielding scaffold in this series.

Quantitative Differentiation Evidence for 2-(6-Chloropyridin-3-YL)ethanamine vs. Closest Analogs


XLogP3-AA Lipophilicity Profile: 6-Chloro vs. 5-Chloro, 6-Fluoro, and 6-Bromo Analogues

The 6-chloro derivative exhibits an XLogP3-AA of 1.1, which is significantly higher than the 5-chloro isomer (0.8) and the 6-fluoro analogue (0.6), but slightly lower than the 6-bromo analogue (1.2) [1][2][3]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in lead optimization.

Lipophilicity ADME Physicochemical Properties

Synthetic Yield Optimization: 99% via Boc-Deprotection vs. 72% for N-Methyl Analogue

A reported Boc-deprotection protocol for 2-(6-chloropyridin-3-yl)ethanamine delivers a 99% yield after aqueous workup and extraction . In contrast, the analogous N-methyl derivative, N-((6-chloropyridin-3-yl)methyl)ethanamine, is synthesized in approximately 72% yield under comparable conditions .

Synthetic Efficiency Process Chemistry Yield

Class‑Level nAChR Potency: 6‑Chloro‑3‑pyridinyl Moiety Confers Sub‑nanomolar Affinity

Compounds containing the 6‑chloro‑3‑pyridinyl pharmacophore exhibit potent binding to the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). The N‑desnitro metabolite of imidacloprid (1‑[(6‑chloro‑3‑pyridinyl)methyl]‑2‑imidazolidine) shows an IC₅₀ of 6.0 nM, only 1.6‑fold less potent than (–)‑nicotine (IC₅₀ 3.8 nM), while the parent insecticide imidacloprid has an IC₅₀ of 155 nM [REFS‑1]. This demonstrates that the 6‑chloro‑3‑pyridinyl core, when coupled with an appropriate amine side chain, can achieve high receptor affinity.

Nicotinic Acetylcholine Receptor Neonicotinoid Ligand Binding

Safety and Handling Profile: Free Base vs. Hydrochloride Salt

The free base form of 2-(6-chloropyridin-3-yl)ethanamine is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the hydrochloride salt is reported with a simpler storage condition (2–8°C) and a purity specification of 95% , but its hazard profile is less explicitly documented, necessitating additional in‑house safety assessments.

Safety Data Handling GHS Classification

Validated Application Scenarios for 2-(6-Chloropyridin-3-YL)ethanamine Based on Differential Evidence


Synthesis of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Probes

The 6‑chloro‑3‑pyridinyl moiety is a validated pharmacophore for high‑affinity α4β2 nAChR ligands, as demonstrated by the sub‑nanomolar IC₅₀ values of related compounds [1]. Researchers developing novel nAChR modulators or neonicotinoid insecticides should prioritize this building block to capitalize on established SAR and avoid the potency loss observed with alternative halogenation patterns or non‑chlorinated scaffolds.

Large‑Scale Process Chemistry and Kilogram‑Scale Campaigns

The reported 99% yield in the Boc‑deprotection synthesis [1] makes 2‑(6‑chloropyridin‑3‑yl)ethanamine an exceptionally efficient intermediate for scale‑up. Process chemists requiring high throughput and minimal purification overhead will benefit from this near‑quantitative conversion, reducing overall cost‑of‑goods and accelerating the delivery of advanced intermediates.

Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ≈ 1.1)

In medicinal chemistry programs where membrane permeability must be balanced against aqueous solubility, the 6‑chloro analogue provides an optimal lipophilicity (XLogP3 = 1.1) that is intermediate between the more polar 6‑fluoro (0.6) and the more lipophilic 6‑bromo (1.2) derivatives [1]. This property profile is particularly advantageous for CNS‑penetrant candidates or intracellular targets where precise control of passive diffusion is required.

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